molecular formula C12H16O2 B1343599 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898759-42-7

3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1343599
CAS No.: 898759-42-7
M. Wt: 192.25 g/mol
InChI Key: OHAJLSVGKULJNY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is an aromatic compound featuring a 1,3-dioxolane ring attached via a methylene bridge to a 3,5-dimethylbenzene core. The dioxolane moiety, a five-membered cyclic ether, confers unique electronic and steric properties, making the compound of interest in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name

2-[(3,5-dimethylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-5-10(2)7-11(6-9)8-12-13-3-4-14-12/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAJLSVGKULJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC2OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645877
Record name 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-42-7
Record name 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 3,5-dimethylbenzyl chloride with 1,3-dioxolane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the dioxolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: It serves as a reagent in biochemical assays and as a solvent for biological samples.

    Medicine: It is investigated for its potential therapeutic properties and as a solvent in pharmaceutical formulations.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions. The dioxolane ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

  • Doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione): Shares the 1,3-dioxolan-2-ylmethyl group but incorporates a xanthine core. This structural difference underpins doxofylline’s role as a phosphodiesterase inhibitor, highlighting how the dioxolane group enhances solubility and bioavailability in drug candidates . Key Difference: The absence of a purine ring in 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene limits its direct pharmacological action but may simplify synthetic modification for non-therapeutic applications.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
    Contains a benzamide with an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. Unlike the target compound, its reactivity is driven by the amide and hydroxyl groups, suggesting divergent applications in catalysis vs. the dioxolane’s role in solubility enhancement .

Physical and Crystallographic Properties

  • The dioxolane ring in the title compound likely adopts a puckered conformation, as observed in doxofyllinium derivatives. Crystal structures of related compounds (e.g., doxofyllinium tetrachloridoferrate) reveal disorder in dioxolane methylene groups, which may influence solubility and stability .
  • In contrast, benzoxazole derivatives (e.g., 2-(3,5-dimethylphenyl)-1,3-benzoxazole) exhibit rigid aromatic systems, leading to higher melting points and lower solubility compared to dioxolane-containing analogs .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Functional Groups Key Applications/Properties
This compound C₁₂H₁₆O₂ Dioxolane, dimethylbenzene Solubility modifier, synthetic intermediate
Doxofylline C₁₁H₁₄N₄O₄ Dioxolane, xanthine Bronchodilator, phosphodiesterase inhibitor
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ Benzamide, N,O-bidentate group Catalysis, C–H functionalization
2-(3,5-Dimethylphenyl)-1,3-benzoxazole C₁₅H₁₃NO Benzoxazole, dimethylphenyl Material science, UV stabilizers

Biological Activity

3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is a cyclic organic compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The molecular formula of this compound is C12H16O2. The presence of the dioxolane ring contributes to its solubility and reactivity, making it a valuable compound in organic synthesis and biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Interactions : The compound can act as a substrate or inhibitor for specific enzymes, modulating biochemical pathways. For instance, studies have shown that it can influence the activity of enzymes involved in metabolic processes.
  • Receptor Binding : The dioxolane moiety enhances binding affinity to certain receptors, which may lead to altered physiological responses.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems. This activity is crucial for protecting against cellular damage and has implications in aging and disease prevention.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. It appears to inhibit the activation of pro-inflammatory pathways by downregulating key signaling molecules such as NF-κB and various cytokines. This suggests a possible therapeutic role in conditions characterized by inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This activity is particularly relevant in the context of increasing antibiotic resistance.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2Anti-inflammatory EffectsShowed inhibition of TNF-alpha production in macrophages treated with the compound.
Study 3Antimicrobial PropertiesReported effective inhibition of growth in Gram-positive bacteria at specific concentrations.

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound is being explored as a potential lead compound for drug development:

  • Drug Formulation : Its solubility properties make it an excellent candidate for use as a solvent or excipient in pharmaceutical formulations.
  • Therapeutic Development : Ongoing research aims to develop derivatives with enhanced bioactivity and reduced toxicity profiles.

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